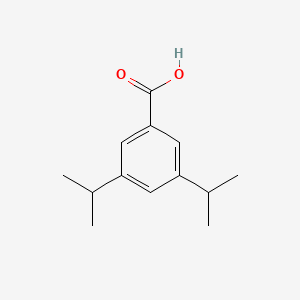
3,5-Diisopropylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diisopropylbenzoic acid is an organic compound with the molecular formula C13H18O2. It is a derivative of benzoic acid, where two isopropyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diisopropylbenzoic acid typically involves the Friedel-Crafts alkylation of benzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H5COOH+2(CH3)2CHClAlCl3C6H3(CH(CH3)2)2COOH+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 3,5-Diisopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,5-diisopropylbenzoquinone.
Reduction: Formation of 3,5-diisopropylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 3,5-diisopropylbromobenzene.
科学的研究の応用
3,5-Diisopropylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Diisopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
類似化合物との比較
3,5-Diisopropyl-2-hydroxybenzoic acid: Similar structure with a hydroxyl group at the 2 position.
3,5-Diisopropyl-4-hydroxybenzoic acid: Similar structure with a hydroxyl group at the 4 position.
Comparison:
Uniqueness: 3,5-Diisopropylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups at the 3 and 5 positions enhances its hydrophobicity and affects its reactivity compared to other benzoic acid derivatives.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3,5-di(propan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-5-11(9(3)4)7-12(6-10)13(14)15/h5-9H,1-4H3,(H,14,15) |
InChIキー |
ATZYXOARJYNLLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1)C(=O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


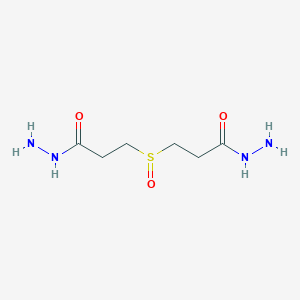

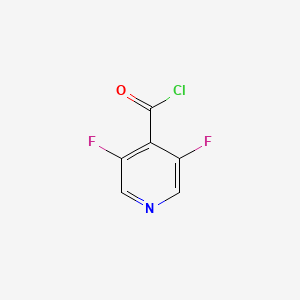
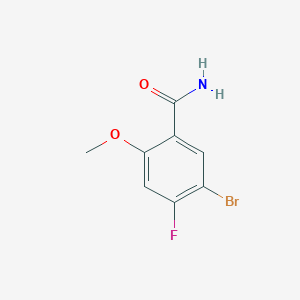
![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)
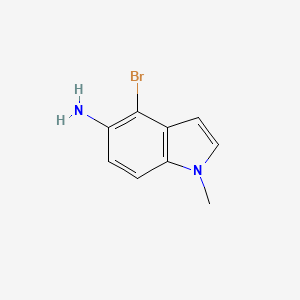
![2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide](/img/structure/B12835091.png)
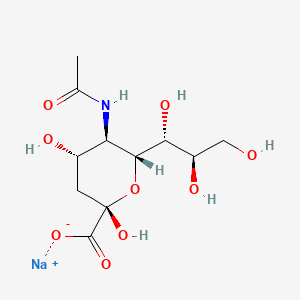

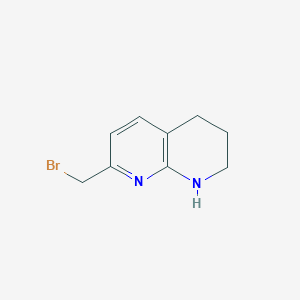
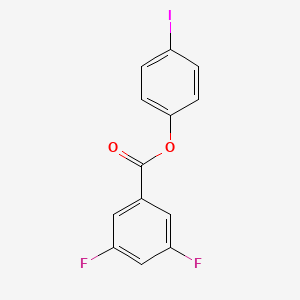
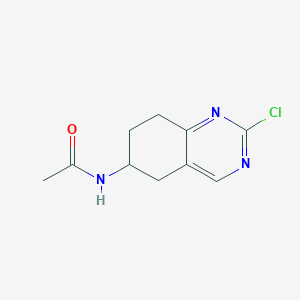
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)

